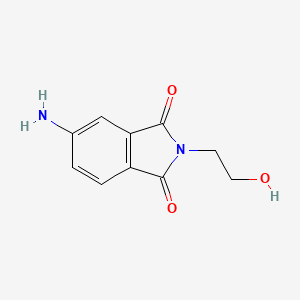

5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione

概要

説明

5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione is an organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of an amino group, a hydroxyethyl group, and a dione structure within the isoindole framework

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione typically involves the condensation of 5-amino-2-methylbenzenesulfonamide with ethylene oxide. The reaction is carried out in the presence of a catalyst, such as titanium tetraisopropoxide, under controlled temperature conditions. The reaction mixture is then subjected to vacuum distillation to remove the solvent, followed by recrystallization to obtain the pure product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The process involves the same condensation reaction, followed by purification steps to achieve the desired purity levels.

化学反応の分析

Types of Reactions

5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The amino and hydroxyethyl groups can participate in substitution reactions with halogenated compounds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in aqueous ethanol at room temperature.

Reduction: Sodium borohydride in methanol under reflux conditions.

Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding quinones.

Reduction: Formation of reduced isoindole derivatives.

Substitution: Formation of substituted isoindole derivatives with various functional groups.

科学的研究の応用

5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

作用機序

The mechanism of action of 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione involves its interaction with specific molecular targets. The compound can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. It has been shown to interact with cyclooxygenase-2, resulting in anti-inflammatory effects .

類似化合物との比較

Similar Compounds

- 5-Amino-2-methylbenzenesulfonamide

- 5-(2-Hydroxyethyl)amino-o-cresol

- 2-Aminophenol derivatives

Uniqueness

5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity.

生物活性

5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione (commonly referred to as 5-A2HEI) is an organic compound with significant biological activities. Its structure, characterized by an amino group and a hydroxyethyl side chain attached to an isoindole core, contributes to its diverse applications in pharmaceuticals and biochemistry. This article provides a comprehensive overview of the biological activity of 5-A2HEI, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

- Molecular Formula : C₁₀H₁₀N₂O₃

- Molecular Weight : 206.2 g/mol

- CAS Number : 51419-28-4

5-A2HEI exhibits its biological activity through several mechanisms:

- Enzymatic Interaction : The compound can form hydrogen bonds with active sites of enzymes, notably interacting with cyclooxygenase-2 (COX-2), which leads to anti-inflammatory effects.

- Antioxidant Activity : It has been shown to mitigate oxidative stress, which is implicated in various diseases .

- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial and antifungal properties, making it a candidate for drug development against infections.

Antioxidant Activity

5-A2HEI has demonstrated significant antioxidant properties, which may help in reducing oxidative damage in cells. This activity is crucial in the context of diseases linked to oxidative stress, such as cancer and neurodegenerative disorders.

Anti-inflammatory Effects

The compound's interaction with COX-2 suggests its potential as an anti-inflammatory agent. This characteristic could be beneficial in treating conditions like arthritis and other inflammatory diseases.

Antimicrobial and Antifungal Properties

Research indicates that 5-A2HEI exhibits notable antimicrobial activity against various bacterial strains. Its efficacy was assessed using the dilution method against both Gram-positive and Gram-negative bacteria. The results showed comparable inhibition zones to standard antibiotics like gentamicin .

Anticancer Activity

In vitro studies have revealed that 5-A2HEI possesses anticancer properties, particularly against human cancer cell lines such as Caco-2 and HCT-116. The compound induced apoptosis and arrested the cell cycle, suggesting its potential as a chemotherapeutic agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 5-A2HEI, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Amino-2-(2-hydroxyethyl)-isoindole-1,3-dione | C₁₀H₁₀N₂O₃ | Similar structure but differs in amino position |

| 5-Aminoisoindole | C₉H₈N₂O | Lacks hydroxyethyl side chain; simpler structure |

| 5-Hydroxy-isoindole | C₉H₉NO₂ | Hydroxyl group replaces amino group; different reactivity |

The combination of both amino and hydroxyethyl functionalities on the isoindole core in 5-A2HEI may confer distinct biological activities not observed in its analogs .

Case Studies

Recent studies have highlighted the effectiveness of 5-A2HEI in various biological contexts:

- Anticancer Study : In a study involving multiple human cancer cell lines, 5-A2HEI showed significant cytotoxicity with IC50 values indicating strong antiproliferative effects. The mechanism involved apoptosis induction and cell cycle arrest at specific phases .

- Antimicrobial Evaluation : A comparative study demonstrated that 5-A2HEI exhibited greater antibacterial activity than traditional antibiotics against selected bacterial strains. The compound's structure-activity relationship (SAR) analysis revealed that specific functional groups enhanced its antimicrobial efficacy .

特性

IUPAC Name |

5-amino-2-(2-hydroxyethyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c11-6-1-2-7-8(5-6)10(15)12(3-4-13)9(7)14/h1-2,5,13H,3-4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILRVFNGCZLKLIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)N(C2=O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353568 | |

| Record name | 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51419-28-4 | |

| Record name | 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。